

The Discovery and Development of AMG 837: A

Potent GPR40 Agonist

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Compound of Interest					
Compound Name:	AMG 837 sodium salt				
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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed by Amgen Inc., it emerged from a high-throughput screening campaign and subsequent lead optimization of a series of β -substituted phenylpropanoic acids.[2][3] This compound demonstrated robust glucosedependent stimulation of insulin secretion in preclinical rodent models, positioning it as a potential therapeutic agent for type 2 diabetes mellitus.[1][4] This whitepaper provides an indepth technical overview of the discovery, development, mechanism of action, and key experimental data related to AMG 837 and its sodium salt form.

Discovery and Development History

The journey to identify AMG 837 began with the recognition that GPR40, a receptor activated by long-chain fatty acids, plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This made GPR40 an attractive target for the development of novel anti-diabetic drugs.

A high-throughput screening effort led to the identification of a lead series of β-substituted phenylpropanoic acids. Through meticulous lead optimization, chemists at Amgen synthesized (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, designated as AMG 837. This molecule exhibited superior potency and an improved pharmacokinetic profile compared to the initial hits.



Recognizing the challenges associated with the physicochemical properties of the free acid form, a salt screening was conducted to identify a more suitable form for long-term development. An initial lysine salt showed poor crystallinity and significant hygroscopicity. Further investigation led to the identification of sodium and calcium salts as viable alternatives. The sodium salt of AMG 837 was selected for further development due to its favorable properties.

While AMG 837 entered clinical trials, its development was ultimately discontinued. Although the specific reasons for the discontinuation of AMG 837 are not extensively detailed in the public domain, the broader class of GPR40 agonists has faced challenges, including concerns about potential liver toxicity observed with other compounds in this class, such as TAK-875.

Mechanism of Action: GPR40-Mediated Insulin Secretion

AMG 837 functions as a selective agonist for GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β -cells. The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated glucose levels. This glucose-dependent action is a key advantage, as it is expected to minimize the risk of hypoglycemia, a common side effect of some other insulin secretagogues like sulfonylureas.

Upon binding of AMG 837, GPR40 couples to the Gαq subunit of the G protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.





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Caption: AMG 837 signaling pathway in pancreatic β -cells.

Quantitative Data Summary

The preclinical evaluation of AMG 837 generated significant quantitative data demonstrating its potency and efficacy.



Parameter	Value	Species/Cell Line	Assay Condition	Reference
In Vitro Potency				
GPR40 EC50 (GTPyS)	1.5 ± 0.1 nM	Human (A9 cells)	[35S]-GTPγS binding	
GPR40 EC50 (IP Acc.)	7.8 ± 1.2 nM	Human (A9 cells)	Inositol phosphate accumulation	_
GPR40 EC50 (Ca2+ Flux)	13 nM (±7 nM)	Human	Aequorin Ca2+ flux	_
GPR40 EC50 (Ca2+ Flux)	23 nM	Rat	Aequorin Ca2+ flux	_
GPR40 EC50 (Ca2+ Flux)	13 nM	Mouse	Aequorin Ca2+ flux	
Insulin Secretion EC50	142 ± 20 nM	Mouse Islets	16.7 mM glucose	_
Plasma Protein Binding				_
Human Plasma Binding	98.7%	Human	Incubation with human plasma	
In Vivo Efficacy				-
Glucose AUC Reduction	14.5% (0.1 mg/kg), 18.8% (0.3 mg/kg)	Sprague-Dawley Rat	Intraperitoneal glucose tolerance test (IPGTT)	
Glucose AUC Reduction	34% (0.1 mg/kg), 39% (0.3 mg/kg)	Zucker Fatty Rat	IPGTT after 21 days of daily dosing	-

Key Experimental Protocols



Detailed methodologies were employed to characterize the pharmacological profile of AMG 837.

[35S]-GTPyS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPyS, to G protein-coupled receptors upon agonist stimulation, providing a direct measure of receptor activation.

- Cell Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40.
- Assay Procedure:
 - GPR40-containing cell membranes were incubated with varying concentrations of AMG 837.
 - [35S]-GTPyS was added to the reaction mixture.
 - The reaction was allowed to proceed to equilibrium.
 - An antibody capture method was used to separate bound from free [35S]-GTPyS.
 - Radioactivity was quantified using a scintillation counter to determine the amount of [35S]-GTPyS binding.
 - EC50 values were calculated from the dose-response curves.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, second messengers produced downstream of $G\alpha q$ -coupled receptor activation.

- Cell Line: A9 cell line stably expressing human GPR40 was used.
- Assay Procedure:
 - Cells were seeded in multi-well plates and labeled with [3H]-myo-inositol.



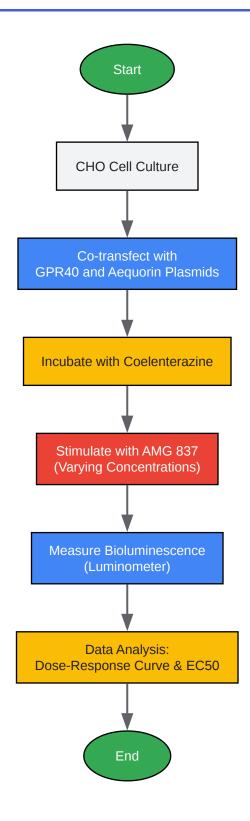
- Cells were washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
- The reaction was terminated, and cells were lysed.
- Inositol phosphates were separated by anion-exchange chromatography.
- Radioactivity was measured to quantify the accumulation of [3H]-inositol phosphates.
- EC50 values were determined from the resulting concentration-response curves.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentrations upon receptor activation, often using a calcium-sensitive fluorescent or bioluminescent probe.

- Reporter System: The Ca2+-sensitive bioluminescent reporter, aequorin, was used in CHO cells transiently co-transfected with a GPR40 expression plasmid.
- Assay Procedure:
 - Transfected CHO cells were incubated with the aequorin co-factor, coelenterazine.
 - Cells were stimulated with different concentrations of AMG 837.
 - The resulting bioluminescence, proportional to the intracellular Ca2+ concentration, was measured using a luminometer.
 - Data were analyzed to generate dose-response curves and calculate EC50 values.





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Caption: Workflow for the Aequorin-based Ca2+ flux assay.

In Vivo Glucose Tolerance Tests



These tests assess the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo anti-diabetic activity.

- Animal Models: Normal Sprague-Dawley rats and insulin-resistant Zucker fatty (fa/fa) rats were used.
- · Procedure (Acute Dosing):
 - Animals were fasted overnight.
 - A single oral dose of AMG 837 or vehicle was administered.
 - After a set period (e.g., 30 minutes), a glucose challenge was administered via intraperitoneal injection (IPGTT).
 - Blood samples were collected at various time points before and after the glucose challenge.
 - Blood glucose and plasma insulin levels were measured.
 - The area under the curve (AUC) for glucose was calculated to quantify the effect on glucose excursion.
- Procedure (Chronic Dosing):
 - Animals received daily oral doses of AMG 837 or vehicle for a specified duration (e.g., 21 days).
 - An IPGTT was performed after the final dose to assess sustained efficacy.

Conclusion

AMG 837 sodium salt is a well-characterized, potent, and selective GPR40 agonist that demonstrated significant promise in preclinical models of type 2 diabetes. Its discovery and development highlight the potential of targeting GPR40 to achieve glucose-dependent insulin secretion. While its clinical development was halted, the extensive preclinical data and the methodologies used to characterize AMG 837 provide a valuable case study for researchers and professionals in the field of metabolic drug discovery. The challenges encountered by AMG



837 and other GPR40 agonists underscore the complexities of translating preclinical efficacy into safe and effective therapies.

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